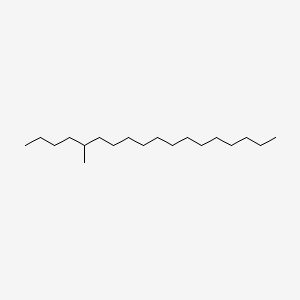
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate is a chemical compound with the molecular formula C23H21O3P It is known for its unique structure, which includes a phosphinate group attached to a phenyl ring and a 3-oxo-1,3-diphenylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate typically involves the reaction of ethyl phenylphosphinate with a suitable precursor of the 3-oxo-1,3-diphenylpropyl group. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with ethyl phenylphosphinate to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The phosphinate group plays a crucial role in these interactions, often mimicking the transition state of enzyme-catalyzed reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl phenylphosphinate: Lacks the 3-oxo-1,3-diphenylpropyl group, making it less complex.
Phenylphosphinic acid ethyl ester: Similar structure but different functional groups.
2-(3-oxo-1,3-diphenylpropyl)malonic acid: Contains a malonic acid moiety instead of the phosphinate group
Uniqueness
Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate is unique due to its combination of a phosphinate group with a 3-oxo-1,3-diphenylpropyl moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
88962-98-5 |
|---|---|
Fórmula molecular |
C23H23O3P |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-[ethoxy(phenyl)phosphoryl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H23O3P/c1-2-26-27(25,21-16-10-5-11-17-21)23(20-14-8-4-9-15-20)18-22(24)19-12-6-3-7-13-19/h3-17,23H,2,18H2,1H3 |
Clave InChI |
ZVDAJFWNLPXCFG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


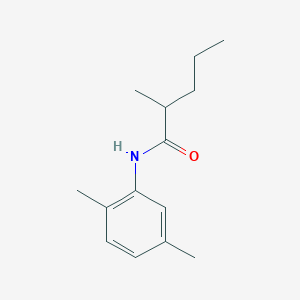
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)

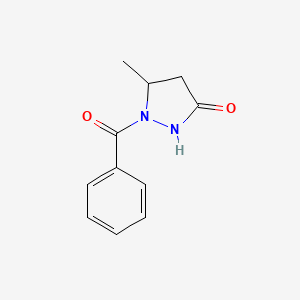
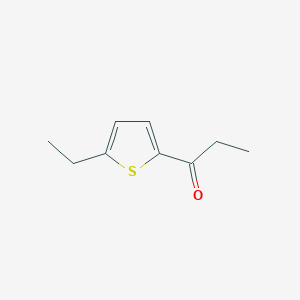


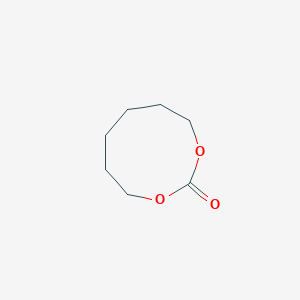
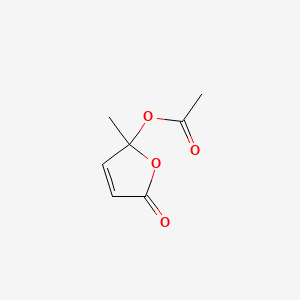
![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)

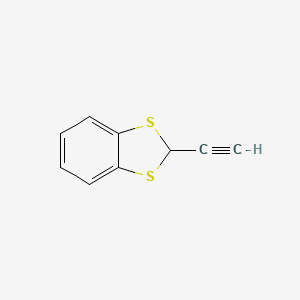
![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
